molecular formula C22H22N2O3 B4042862 3-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one

3-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one

Cat. No.: B4042862
M. Wt: 362.4 g/mol
InChI Key: IIPWJIQKZIIUMR-AZUAARDMSA-N
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Description

3-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one is a complex organic compound with a unique structure that includes a piperidine ring, a naphthalene moiety, and a pyridinone ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

3-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the piperidine ring, followed by the introduction of the naphthalene and pyridinone moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, naphthalene-containing compounds, and pyridinone-based molecules. Examples include:

  • 3-hydroxy-4-naphthalen-2-ylpiperidine
  • 6-methyl-1H-pyridin-2-one
  • Naphthalene-2-carboxylic acid derivatives

Uniqueness

What sets 3-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one apart is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the piperidine ring, naphthalene moiety, and pyridinone ring in a single molecule allows for diverse interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-14-6-9-19(21(26)23-14)22(27)24-11-10-18(20(25)13-24)17-8-7-15-4-2-3-5-16(15)12-17/h2-9,12,18,20,25H,10-11,13H2,1H3,(H,23,26)/t18-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPWJIQKZIIUMR-AZUAARDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)C(=O)N2CCC(C(C2)O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C(=O)N1)C(=O)N2CC[C@H]([C@@H](C2)O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one
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3-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one
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3-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one
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3-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one

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